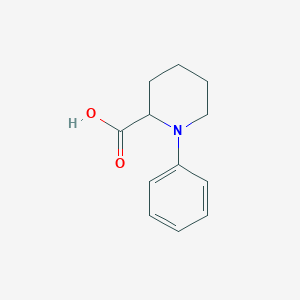

1-Phenylpiperidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-8-4-5-9-13(11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJZHPAZVGUHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632616 | |

| Record name | 1-Phenylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743422-75-5 | |

| Record name | 1-Phenylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Phenylpiperidine-2-carboxylic acid chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 1-Phenylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound. The document details its physicochemical characteristics, outlines plausible experimental protocols for its synthesis, and visualizes key workflows and its potential mechanism of action through a relevant biological signaling pathway.

Core Chemical and Physical Properties

This compound is a derivative of pipecolic acid, featuring a phenyl group attached to the piperidine nitrogen. This substitution significantly influences its chemical properties and potential biological activity. While specific experimental data for this exact isomer is limited in publicly accessible literature, the following properties are reported or can be reliably predicted based on its structure and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| IUPAC Name | This compound | N/A (Standard Nomenclature) |

| CAS Number | 743422-75-5 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Appearance | Off-white to pink solid | [1] |

| Storage Temperature | 2-8°C | [1] |

| Canonical SMILES | C1CCN(C(C1)C(=O)O)C2=CC=CC=C2 | [1] |

| InChI Key | MNJZHPAZVGUHNU-UHFFFAOYSA-N | [1] |

Spectroscopic Profile (Predicted)

-

¹H NMR:

-

A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH).

-

Multiplets in the aromatic region (approx. 6.8-7.5 ppm) for the protons on the phenyl ring.

-

A series of multiplets in the aliphatic region (approx. 1.5-4.0 ppm) for the protons on the piperidine ring. The proton on the chiral carbon at the 2-position (alpha to the carboxyl group) would likely appear as a distinct multiplet.

-

-

¹³C NMR:

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.[3]

-

A strong C=O stretching absorption for the carbonyl group, typically around 1700-1725 cm⁻¹.[3]

-

C-H stretching bands for the aromatic and aliphatic portions of the molecule.

-

C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 205.

-

Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the piperidine ring.

-

Experimental Protocols: Synthesis

A specific, published protocol for the synthesis of this compound is not widely documented. However, a plausible and efficient route can be designed based on established methods for N-arylation of piperidine derivatives. The following multi-step protocol starts from commercially available (D,L)-Pipecolic acid.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodologies

Step 1: Esterification of Pipecolic Acid

This step protects the carboxylic acid to prevent it from interfering with the subsequent N-arylation reaction.

-

Materials: (D,L)-Pipecolic acid, Methanol (anhydrous), Thionyl chloride (SOCl₂), Diethyl ether.

-

Protocol:

-

Suspend (D,L)-Pipecolic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude solid (methyl pipecolinate hydrochloride) can be triturated with diethyl ether, filtered, and dried. It is often used in the next step without further purification after neutralization.

-

Step 2: N-Arylation via Buchwald-Hartwig Amination

This cross-coupling reaction forms the crucial C-N bond between the piperidine nitrogen and the phenyl ring.

-

Materials: Methyl pipecolinate (from Step 1), Bromobenzene, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), a strong base (e.g., Sodium tert-butoxide or Cs₂CO₃), and an anhydrous solvent (e.g., Toluene or Dioxane).

-

Protocol:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.5 eq).

-

Add methyl pipecolinate (1.0 eq) and the anhydrous solvent.

-

Add bromobenzene (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, Methyl 1-phenylpiperidine-2-carboxylate, by column chromatography on silica gel.

-

Step 3: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

-

Materials: Methyl 1-phenylpiperidine-2-carboxylate (from Step 2), Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), a solvent mixture (e.g., Tetrahydrofuran (THF)/Water), Hydrochloric acid (HCl).

-

Protocol:

-

Dissolve the ester (1.0 eq) in a mixture of THF and water.

-

Add an aqueous solution of LiOH (2.0 eq) and stir the mixture at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 with 1M HCl.

-

A precipitate of the product, this compound, should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Biological Activity and Potential Signaling Pathway

While direct biological studies on this compound are not extensively reported, the phenylpiperidine scaffold is a cornerstone of many centrally acting drugs, particularly potent analgesics.[4] Derivatives of 4-phenylpiperidine, such as fentanyl and meperidine, are well-known agonists of the μ-opioid receptor (MOR).[5][6] This interaction is critical for their analgesic effects.

The μ-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.[7]

μ-Opioid Receptor Signaling Pathway

Caption: General signaling pathway for a phenylpiperidine agonist at the μ-opioid receptor.

Mechanism Description:

-

Binding: A phenylpiperidine agonist binds to the extracellular domain of the μ-opioid receptor.[5]

-

G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated inhibitory G-protein (Gαi/o). GDP is exchanged for GTP on the Gα subunit.[7]

-

Subunit Dissociation: The G-protein dissociates into its Gαi-GTP and Gβγ subunits.[7]

-

Downstream Effects:

-

The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, reducing calcium influx.[7]

-

-

Pharmacological Outcome: The combined effects of membrane hyperpolarization and reduced calcium-dependent neurotransmitter release (e.g., substance P, glutamate) decrease neuronal excitability, which ultimately blocks the transmission of pain signals, resulting in analgesia.[5][6]

References

- 1. This compound CAS#: 743422-75-5 [chemicalbook.com]

- 2. This compound | 743422-75-5 [m.chemicalbook.com]

- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 4. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Phenylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 1-Phenylpiperidine-2-carboxylic acid, a key building block in the development of various pharmaceutical agents. The document outlines two principal synthetic strategies, offering comprehensive experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, also known as N-phenylpipecolic acid, is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid piperidine scaffold, coupled with the aromatic phenyl group and the carboxylic acid functionality, provides a versatile platform for the design of novel therapeutics. This guide explores the core synthetic routes to this molecule, focusing on methodologies that are both established and adaptable for laboratory and potential scale-up applications.

Pathway 1: N-Arylation of Piperidine-2-carboxylic Acid via Ullmann Condensation

The direct N-arylation of piperidine-2-carboxylic acid or its ester derivatives presents a straightforward approach to the target molecule. The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, is a viable method for forging the crucial C-N bond between the piperidine nitrogen and the phenyl ring.

Reaction Scheme:

Caption: Ullmann condensation pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1-phenylpiperidine-2-carboxylate

-

To a stirred suspension of ethyl piperidine-2-carboxylate (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and bromobenzene (1.2 eq).

-

Heat the reaction mixture to 100 °C and stir for 24 hours under an inert atmosphere.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 1-phenylpiperidine-2-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 1-phenylpiperidine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Acidify the reaction mixture with 1 M hydrochloric acid to pH ~4-5.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data:

| Step | Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) |

| 1. Ullmann Condensation | Ethyl 1-phenylpiperidine-2-carboxylate | Ethyl piperidine-2-carboxylate | Bromobenzene, CuI, L-proline, K2CO3 | DMSO | 100 °C | 24 h | 75-85 | >95 |

| 2. Ester Hydrolysis | This compound | Ethyl 1-phenylpiperidine-2-carboxylate | NaOH, HCl | EtOH/H2O | RT | 12 h | 90-98 | >98 |

Pathway 2: Catalytic Hydrogenation of an N-Phenylpyridinium Salt

An alternative strategy involves the preparation of an N-phenylpyridinium salt derived from pyridine-2-carboxylic acid, followed by catalytic hydrogenation to saturate the pyridine ring. This method is particularly useful when the starting N-phenylated pyridine derivative is readily accessible.

Reaction Scheme:

Caption: Catalytic hydrogenation pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of N-Phenylpicolinamide

-

To a solution of pyridine-2-carboxylic acid (1.0 eq) and aniline (1.1 eq) in dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-phenylpicolinamide.

Step 2: Synthesis of N-Benzyl-2-(phenylcarbamoyl)pyridinium bromide

-

Dissolve N-phenylpicolinamide (1.0 eq) in acetonitrile and add benzyl bromide (1.2 eq).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated pyridinium salt by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum.

Step 3: Catalytic Hydrogenation to 1-Phenylpiperidine-2-carboxamide

-

Suspend the N-benzyl-2-(phenylcarbamoyl)pyridinium bromide (1.0 eq) in methanol and add palladium on carbon (10 wt. %).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Purify the residue by column chromatography to yield 1-phenylpiperidine-2-carboxamide.

Step 4: Hydrolysis to this compound

-

Suspend 1-phenylpiperidine-2-carboxamide (1.0 eq) in 6 M aqueous sulfuric acid.

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Adjust the pH of the aqueous layer to 4-5 with 1 M HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain this compound.

Quantitative Data:

| Step | Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) |

| 1. Amide Formation | N-Phenylpicolinamide | Pyridine-2-carboxylic acid | Aniline, DCC, DMAP | CH2Cl2 | RT | 12 h | 85-95 | >97 |

| 2. N-Alkylation | N-Benzyl-2-(phenylcarbamoyl)pyridinium bromide | N-Phenylpicolinamide | Benzyl bromide | Acetonitrile | Reflux | 6 h | 90-98 | >98 |

| 3. Catalytic Hydrogenation | 1-Phenylpiperidine-2-carboxamide | Pyridinium salt | H2, Pd/C | MeOH | RT | 24 h | 70-80 | >95 |

| 4. Amide Hydrolysis | This compound | 1-Phenylpiperidine-2-carboxamide | H2SO4 | H2O | Reflux | 24 h | 80-90 | >99 |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: N-arylation of a pre-existing piperidine-2-carboxylic acid derivative and the catalytic hydrogenation of a corresponding N-phenylpyridinium precursor. The choice of a specific route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. Both methods, when optimized, provide the target compound in good to excellent yields and high purity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of this important pharmaceutical intermediate.

Spectroscopic Analysis of 1-Phenylpiperidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylpiperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features, including the phenyl group, the piperidine ring, and the carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | COOH |

| ~7.2-7.4 | Multiplet | 2H | Phenyl H (meta) |

| ~6.8-7.0 | Multiplet | 3H | Phenyl H (ortho, para) |

| ~3.5-3.7 | Multiplet | 1H | Piperidine H2 |

| ~3.1-3.3 | Multiplet | 1H | Piperidine H6 (eq) |

| ~2.8-3.0 | Multiplet | 1H | Piperidine H6 (ax) |

| ~1.8-2.2 | Multiplet | 4H | Piperidine H3, H5 |

| ~1.5-1.7 | Multiplet | 2H | Piperidine H4 |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | COOH |

| ~145-150 | Phenyl C1 (ipso) |

| ~128-130 | Phenyl C (meta) |

| ~118-120 | Phenyl C (para) |

| ~115-117 | Phenyl C (ortho) |

| ~60-65 | Piperidine C2 |

| ~50-55 | Piperidine C6 |

| ~25-30 | Piperidine C3 |

| ~20-25 | Piperidine C5 |

| ~20-25 | Piperidine C4 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2850-3000 | Medium | C-H stretch (Aromatic and Aliphatic) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1490 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1210-1320 | Medium | C-O stretch (Carboxylic acid) |

| 690-770 | Strong | C-H bend (Monosubstituted benzene) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 205 | [M]⁺ (Molecular Ion) |

| 160 | [M - COOH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of heterocyclic compounds like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample such as a carboxylic acid, the following sample preparation techniques are common for FT-IR analysis:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100-200 mg), which is transparent to infrared radiation.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Analysis of an aromatic carboxylic acid can be performed using various mass spectrometry techniques. A general procedure is outlined below:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile compound like this compound, LC-MS is often preferred.

-

Ionization: Electrospray ionization (ESI) is a common and suitable soft ionization technique for this type of molecule, which can produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.

-

Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and fragmented, and the resulting fragment ions are analyzed to elucidate the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

The Dawn of a New Era in Neuromodulation: Discovery of Novel Phenylpiperidine Carboxylic Acid Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The phenylpiperidine scaffold remains a cornerstone in medicinal chemistry, renowned for its privileged structure and its presence in a multitude of FDA-approved drugs. This technical whitepaper delves into the discovery and development of a novel class of phenylpiperidine carboxylic acid derivatives, exploring their synthesis, biological activity, and potential as next-generation therapeutics targeting critical neurological pathways. This document provides an in-depth analysis of their structure-activity relationships (SAR), detailed experimental protocols for their synthesis and evaluation, and visual representations of key biological and experimental frameworks to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Phenylpiperidine Core

Phenylpiperidine derivatives have a rich history in drug discovery, leading to the development of potent analgesics, antipsychotics, and antidepressants.[1][2] The rigid piperidine ring, coupled with the aromatic phenyl group, provides a versatile template for introducing a wide array of functional groups, allowing for the fine-tuning of pharmacological properties. The incorporation of a carboxylic acid moiety introduces a key polar and ionizable group, which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile, including its solubility, membrane permeability, and interaction with target receptors.

This guide focuses on recent advancements in the design and synthesis of novel phenylpiperidine carboxylic acid derivatives, with a particular emphasis on their modulation of opioid and serotonin receptor systems. These receptors play crucial roles in pain perception, mood regulation, and various other physiological processes, making them high-value targets for therapeutic intervention.

Data Presentation: Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative data for two distinct series of novel phenylpiperidine carboxylic acid derivatives: one targeting the µ-opioid receptor (MOR) and the other acting as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor.

Phenylpiperidine Carboxylic Acid Derivatives as µ-Opioid Receptor Agonists

The data presented in Table 1 highlights the SAR of a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues. The binding affinities (Ki) and functional activities (EC50 and Emax) for the µ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioioid receptor (KOR) were determined.

| Compound | R | Ki MOR (nM) | EC50 MOR (nM) | Emax MOR (%) | Ki DOR (nM) | Ki KOR (nM) |

| 1 | H | 0.0034 | 0.68 | 206.5 | 41.67 | 7.9 |

| (3R, 4S)-1 | H | 0.0021 ± 0.0001 | 0.0013 ± 0.0001 | 209.1 ± 1.4 | 18.4 ± 0.7 | 25.8 ± 0.2 |

| (3S, 4R)-1 | H | - | - | - | - | - |

| 2 | CH3 | 0.0025 | 0.55 | 215.3 | 35.82 | 6.8 |

| 3 | C2H5 | 0.0019 | 0.49 | 221.1 | 29.75 | 5.9 |

Data sourced from a study on novel MOR agonists.[3] The enantiomer (3S, 4R)-23 showed less potent activity.

Key SAR Observations:

-

The introduction of a hydroxyl group at the meta position of the phenyl ring is crucial for potent MOR agonism.

-

Small alkyl substitutions on the dimethylamino group can influence potency and selectivity.

-

Stereochemistry plays a significant role, with the (3R, 4S) enantiomer exhibiting significantly higher potency.[3]

Phenylpiperidine Carboxamide Derivatives as 5-HT2C Receptor Positive Allosteric Modulators (PAMs)

Table 2 presents the SAR for a series of 4-phenylpiperidine-2-carboxamide analogues as 5-HT2C receptor PAMs. The data includes the half-maximal effective concentration (EC50) and the maximal potentiation of the 5-HT response (Emax).

| Compound | R | 5-HT2CR PAM EC50 (nM) | 5-HT2CR PAM Emax (% of 5-HT) |

| 4 | Cyclohexyl | 120 | 115 |

| 5 | Phenyl | 85 | 125 |

| 6 | 4-Fluorophenyl | 70 | 130 |

| 7 | Undecyl | 95 | 110 |

This data is representative of SAR studies on 5-HT2CR PAMs.[4]

Key SAR Observations:

-

Aromatic and bulky aliphatic substituents at the 4-position of the piperidine ring are well-tolerated and can enhance PAM activity.

-

The carboxamide linkage is a key structural feature for this class of compounds.

-

Substitution on the phenyl ring can modulate potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative phenylpiperidine carboxylic acid derivative and for a key biological assay used in their characterization.

Synthesis of a Representative Phenylpiperidine Carboxylic Acid Derivative

General Procedure for the Synthesis of 4-Phenylpiperidine-4-carboxylic Acid Derivatives:

This protocol describes a general method for the synthesis of N-substituted 4-phenylpiperidine-4-carboxylic acid ethyl esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids.

Materials:

-

Ethyl isonipecotate

-

Substituted bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Sodium sulfate (Na2SO4)

-

Appropriate alkylating or acylating agent (e.g., alkyl halide, acyl chloride)

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvents (e.g., dichloromethane, acetonitrile)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of the substituted bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Ethyl Isonipecotate: The Grignard reagent is cooled to 0 °C, and a solution of ethyl isonipecotate in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product, a 4-hydroxy-4-phenylpiperidine derivative, is purified by column chromatography.

-

N-Substitution: The purified 4-hydroxy-4-phenylpiperidine derivative is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile). A base (e.g., triethylamine, potassium carbonate) is added, followed by the dropwise addition of the appropriate alkylating or acylating agent. The reaction is stirred at room temperature or heated as necessary until completion (monitored by TLC).

-

Final Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The final N-substituted 4-phenylpiperidine-4-carboxylic acid ethyl ester is purified by column chromatography.

-

Hydrolysis to Carboxylic Acid (Optional): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base (e.g., lithium hydroxide, sodium hydroxide) in a mixture of water and a co-solvent (e.g., tetrahydrofuran, methanol), followed by acidification.

High-Throughput Screening for µ-Opioid Receptor Modulators using a cAMP Inhibition Assay

This protocol outlines a competitive cAMP inhibition assay in a 384-well format, suitable for high-throughput screening of phenylpiperidine carboxylic acid derivatives for their activity at the µ-opioid receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human µ-opioid receptor (MOR).

-

Assay Buffer (e.g., HBSS).

-

Forskolin.

-

Test compounds (phenylpiperidine carboxylic acid derivatives) and a standard MOR agonist (e.g., DAMGO) as a positive control.

-

A commercial cAMP detection kit (e.g., HTRF or luminescence-based).

-

384-well assay plates.

-

Automated liquid handling system and a plate reader.

Procedure:

-

Cell Seeding: CHO-MOR cells are seeded into 384-well plates at a density of 5,000-10,000 cells per well and incubated for 18-24 hours.[5]

-

Compound Addition: Test compounds and controls are serially diluted and added to the cell plate using an automated liquid handling system. The plate is incubated for 15-30 minutes at room temperature.[5]

-

Forskolin Stimulation: A predetermined concentration of forskolin (typically the EC80) is added to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels. The plate is incubated for 30 minutes at room temperature.[5]

-

cAMP Detection: The cAMP detection reagents are added according to the manufacturer's protocol, and the plate is incubated for 60 minutes at room temperature.

-

Data Acquisition: The plate is read on a compatible plate reader. The signal is inversely proportional to the intracellular cAMP concentration.

-

Data Analysis: The raw data is normalized to controls (basal and forskolin-stimulated). Dose-response curves are generated for active compounds, and IC50 values are calculated using non-linear regression.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the discovery of novel phenylpiperidine carboxylic acid derivatives.

Signaling Pathway of a µ-Opioid Receptor Agonist

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

Experimental Workflow for Synthesis and Screening

Caption: General experimental workflow for the synthesis and screening of novel phenylpiperidine derivatives.

Conclusion and Future Directions

The discovery of novel phenylpiperidine carboxylic acid derivatives continues to be a vibrant area of research with significant therapeutic potential. The data and protocols presented in this guide demonstrate the versatility of this chemical scaffold in targeting both established and novel mechanisms of action within the central nervous system. The systematic exploration of structure-activity relationships, facilitated by high-throughput screening and detailed pharmacological characterization, is crucial for the identification of lead compounds with improved efficacy and safety profiles.

Future research in this area will likely focus on:

-

Enhanced Receptor Subtype Selectivity: Designing ligands that can differentiate between closely related receptor subtypes to minimize off-target effects.

-

Allosteric Modulation: Exploring the development of more sophisticated allosteric modulators that can fine-tune receptor function rather than simply activating or blocking it.

-

Targeting Novel Pathways: Investigating the potential of phenylpiperidine carboxylic acid derivatives to modulate other CNS targets beyond opioid and serotonin receptors.

-

Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic properties and brain penetration of these compounds.

The continued innovation in synthetic methodologies and a deeper understanding of the complex signaling pathways in the brain will undoubtedly pave the way for the discovery of the next generation of phenylpiperidine-based therapeutics for a wide range of neurological and psychiatric disorders.

References

- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Biological screening of 1-Phenylpiperidine-2-carboxylic acid analogs

An In-depth Technical Guide to the Biological Screening of 1-Phenylpiperidine-2-carboxylic Acid Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Analogs of this compound, in particular, have garnered significant interest due to their diverse biological activities. These compounds have shown potential as modulators of key central nervous system (CNS) targets, including the N-methyl-D-aspartate (NMDA) receptor, and as agents for treating infectious diseases. Their rigid structure allows for precise orientation of functional groups, making them ideal candidates for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the biological screening strategies for this compound analogs. It covers key biological targets, detailed experimental protocols for relevant assays, and a summary of quantitative data from published studies to aid researchers in the design and execution of their screening campaigns.

Key Biological Targets and Screening Strategies

The versatility of the phenylpiperidine scaffold allows its derivatives to interact with a range of biological targets. Screening cascades are typically designed to first identify primary activity at a specific target, followed by more complex cellular and in vivo models to assess functional activity and therapeutic potential.

A general workflow for screening these analogs is outlined below.

Caption: General workflow for the biological screening of novel chemical entities.

NMDA Receptor Antagonism

The NMDA receptor, an ionotropic glutamate receptor, is crucial for synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[1] Phenylpiperidine derivatives have been identified as potent and selective NMDA receptor antagonists.[2]

The NMDA receptor's activation requires the binding of both glutamate and a co-agonist, such as glycine or D-serine.[1] Antagonists can act at different sites, including the glutamate binding site on the NR2 subunit.[3]

Caption: Antagonism of the NMDA receptor by 1-phenylpiperidine analogs.

Other Potential Targets

While NMDA receptor antagonism is a prominent activity, the phenylpiperidine scaffold is versatile. Depending on the substitutions, analogs can be screened against other targets:

-

Opioid Receptors: Phenylpiperidines are the chemical basis for potent opioids like fentanyl and meperidine, which primarily act as agonists at the mu-opioid receptor.[4]

-

Serotonin Transporter (SERT): Meperidine analogs have been identified as potent serotonin reuptake inhibitors (SSRIs).[5]

-

Mycobacterial Enzymes: Certain piperidine derivatives inhibit enzymes essential for bacterial survival, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[6]

-

Platelet Aggregation: Phenyl amides and esters of piperidinecarboxylic acids have demonstrated the ability to inhibit platelet aggregation.[7]

Quantitative Biological Data

The following tables summarize the biological activity of selected this compound analogs and related piperidine derivatives from various screening assays.

Table 1: NMDA Receptor Antagonist Activity

| Compound ID | Assay Type | Target/System | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| (-)-LY235723¹ | Radioligand Binding | NMDA Receptor | 67 ± 6 nM | [2] |

| (-)-LY235723¹ | Functional Assay | Rat Cortical Slice (vs. 40 µM NMDA) | 1.9 ± 0.24 µM | [2] |

¹(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid

Table 2: Antimycobacterial and Enzyme Inhibition Activity

| Compound ID | Assay Type | Target Organism/Enzyme | Activity (IC₅₀ / GIC₅₀) | Reference |

|---|---|---|---|---|

| Compound 2 | Enzyme Inhibition | M. tuberculosis MenA | 12.5 µM (IC₅₀) | [6] |

| Compound 2 | Whole Cell | M. tuberculosis | 50 µM (Bactericidal) | [6] |

| Compound 11 | Enzyme Inhibition | M. tuberculosis MenA | 25 µM (IC₅₀) | [6] |

| Compound 11 | Whole Cell | M. tuberculosis | 100 µM (Bactericidal) |[6] |

Table 3: Serotonin Transporter (SERT) Binding Affinity

| Compound ID | Assay Type | Target | Activity (Kᵢ) | Reference |

|---|---|---|---|---|

| Meperidine | Radioligand Binding | SERT | 41 nM | [5] |

| Analog 69f¹ | Radioligand Binding | SERT | 0.6 nM | [5] |

¹4-(carboxymethoxybenzyl)-4-(4-iodophenyl) piperidine

Table 4: Platelet Aggregation Inhibitory Activity

| Compound ID | Assay Type | Inducer | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 18a¹ | Platelet Aggregation | ADP | ~40 µM | [7] |

| Aspirin | Platelet Aggregation | Adrenaline | ~60 µM | [7] |

¹4-hexyloxyanilide of nipecotic acid (piperidine-3-carboxylic acid)

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used in the screening of this compound analogs.

Protocol: NMDA Receptor Binding Assay

This protocol is based on the displacement of a specific radioligand to determine the affinity of test compounds for the NMDA receptor.[2]

-

Objective: To determine the inhibitory concentration (IC₅₀) of test compounds at the NMDA receptor.

-

Materials:

-

Test Compounds (this compound analogs).

-

Radioligand: [³H]-(2SR,4RS)-4-(phosphonomethyl)piperidine-2-carboxylic acid ([³H]CGS 19755).

-

Membrane Preparation: Synaptic plasma membranes prepared from rat forebrain.

-

Assay Buffer: 50 mM Tris-acetate buffer (pH 7.4).

-

Non-specific binding control: L-glutamic acid (1 mM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or vehicle for total binding, or L-glutamic acid for non-specific binding), 50 µL of the radioligand solution (final concentration ~5 nM), and 100 µL of the membrane preparation (containing 100-200 µg of protein).

-

Incubate the mixture for 20 minutes at room temperature.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Protocol: Functional NMDA Antagonism in Cortical Slices

This electrophysiological assay measures the ability of a compound to inhibit NMDA-induced depolarization in brain tissue.[2]

-

Objective: To assess the functional antagonist activity of test compounds.

-

Materials:

-

Rat cortical slices (300-400 µm thickness).

-

Artificial cerebrospinal fluid (aCSF), continuously gassed with 95% O₂ / 5% CO₂.

-

NMDA solution (e.g., 40 µM).

-

Test compounds.

-

Recording electrodes and electrophysiology rig.

-

-

Procedure:

-

Prepare acute cortical slices from a rat brain and allow them to recover in gassed aCSF for at least 1 hour.

-

Transfer a slice to a recording chamber and perfuse with aCSF.

-

Obtain a stable baseline recording of neuronal activity.

-

Apply NMDA (40 µM) to the slice via perfusion to induce a stable depolarization (neuronal excitation).

-

After washing out the NMDA and allowing the slice to return to baseline, co-apply the NMDA solution with various concentrations of the test compound.

-

Record the magnitude of the NMDA-induced depolarization in the presence of the test compound.

-

-

Data Analysis:

-

Measure the reduction in the NMDA-induced response at each concentration of the test compound.

-

Calculate the IC₅₀ value, which is the concentration of the antagonist that reduces the NMDA response by 50%.

-

Protocol: In Vivo Assay for Anticonvulsant Activity

This protocol assesses the ability of a compound to protect against seizures induced by NMDA in an animal model.[2]

-

Objective: To evaluate the in vivo efficacy of NMDA antagonists.

-

Animal Model: Neonatal rats (e.g., 7 days old).

-

Materials:

-

Test compounds formulated for systemic administration (e.g., intraperitoneal, i.p.).

-

NMDA solution for subcutaneous (s.c.) injection.

-

Observation chambers.

-

-

Procedure:

-

Administer the test compound or vehicle to the neonatal rats at various doses.

-

After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of NMDA subcutaneously.

-

Immediately place the animals in individual observation chambers.

-

Observe the animals for a set period (e.g., 15 minutes) for the presence or absence of clonic seizures.

-

-

Data Analysis:

-

For each dose group, calculate the percentage of animals protected from seizures.

-

Determine the ED₅₀ (Effective Dose, 50%), the dose that protects 50% of the animals from convulsions, using probit analysis.

-

References

- 1. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.uno.edu [scholarworks.uno.edu]

- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenylpiperidine-2-carboxylic acid

CAS Number: 743422-75-5 IUPAC Name: 1-Phenylpiperidine-2-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with potential applications in research and drug development. Due to the limited availability of specific experimental data for this particular isomer in peer-reviewed literature, this guide combines available information with data from structurally related compounds to offer a thorough understanding of its synthesis, potential biological activities, and areas for future investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound belongs to the family of phenylpiperidine derivatives, which are characterized by a phenyl group attached to a piperidine ring. The presence of a carboxylic acid group at the 2-position of the piperidine ring introduces a key functional group for potential chemical modifications and biological interactions.

| Property | Value | Source |

| CAS Number | 743422-75-5 | ChemicalBook[1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₅NO₂ | ChemicalBook[1] |

| Molecular Weight | 205.25 g/mol | ChemicalBook[1] |

| Appearance | White to off-white solid (Predicted) | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Esterification of Piperidine-2-carboxylic acid

-

Suspend piperidine-2-carboxylic acid in methanol.

-

Cool the mixture to 0°C.

-

Slowly add thionyl chloride and stir the reaction mixture.

-

Allow the reaction to warm to room temperature and then reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the methyl ester of piperidine-2-carboxylic acid.

Step 2: N-Arylation of Piperidine-2-carboxylic acid methyl ester

-

To a solution of piperidine-2-carboxylic acid methyl ester in a suitable solvent (e.g., dichloromethane), add phenylboronic acid, a copper catalyst such as copper(II) acetate, and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield this compound methyl ester.

Step 3: Hydrolysis of this compound methyl ester

-

Dissolve the this compound methyl ester in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain this compound.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, the broader class of phenylpiperidine derivatives exhibits a wide range of pharmacological activities, primarily affecting the central nervous system (CNS).[2][3] The activity is highly dependent on the substitution pattern on both the phenyl and piperidine rings.

Hypothesized Biological Targets and Signaling Pathways:

Based on the activities of related compounds, this compound could potentially interact with several biological targets. For instance, various phenylpiperidine derivatives are known to act as:

-

Opioid Receptor Modulators: Many phenylpiperidine-based compounds, such as fentanyl and its analogs, are potent agonists of the μ-opioid receptor, leading to analgesic effects.[3]

-

Calpain Inhibitors: Piperidine carboxamide derivatives have been shown to be effective calpain inhibitors, which have neuroprotective properties.[4]

-

Anti-inflammatory Agents: Some piperazine derivatives, structurally similar to piperidines, have demonstrated anti-inflammatory and anti-nociceptive effects.[5]

A potential, hypothesized signaling pathway, based on the activity of calpain-inhibiting piperidine derivatives, is illustrated below. Calpains are calcium-activated neutral proteases, and their over-activation is implicated in neurodegenerative diseases. Inhibition of calpain can prevent the breakdown of key cellular proteins and reduce neuronal damage.

Caption: Hypothesized signaling pathway for the neuroprotective effects of this compound via calpain inhibition.

Comparative Data of Related Piperidine Derivatives:

To provide context for the potential activity of this compound, the following table summarizes the biological activities of some related piperidine derivatives.

| Compound | Biological Activity | Target | Reference |

| Piperidine carboxamide derivatives (e.g., 11f, 11j) | Calpain inhibition, anticonvulsive properties | μ-calpain | [4] |

| 4-Hexyloxyanilide of nipecotic acid (piperidine-3-carboxylic acid derivative) | Platelet aggregation inhibition | Platelet membranes | [6] |

| Phenylpiperidine derivatives (general) | Analgesic, antipsychotic, antidepressant | Opioid receptors, various CNS targets | [2] |

Future Research Directions

The field of medicinal chemistry would benefit from further investigation into this compound. Key areas for future research include:

-

Development and Optimization of a Synthetic Protocol: A detailed and optimized synthesis protocol would enable the production of sufficient quantities of the compound for thorough biological evaluation.

-

In-depth Biological Screening: A comprehensive screening of the compound against a panel of biological targets, particularly those in the central nervous system, is warranted to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound would provide valuable insights into the structural requirements for biological activity and could lead to the identification of more potent and selective compounds.

-

Pharmacokinetic and Toxicological Profiling: Should promising biological activity be identified, a thorough evaluation of the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its toxicological profile would be essential for any potential therapeutic development.

Conclusion

This compound represents an under-explored area within the well-established field of phenylpiperidine research. While specific data is limited, the structural features of this compound suggest potential for interesting biological activities, particularly in the realm of central nervous system disorders. The hypothetical synthesis and signaling pathways presented in this guide, based on data from related compounds, provide a framework for future research. Further investigation is required to fully elucidate the chemical and biological properties of this compound and to determine its potential as a lead structure in drug discovery.

References

- 1. This compound CAS#: 743422-75-5 [m.chemicalbook.com]

- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Phenylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperidine-2-carboxylic acid, a substituted derivative of the pipecolic acid scaffold, represents a significant structural motif in medicinal chemistry. The presence of a phenyl group on the nitrogen atom and a carboxylic acid group at the 2-position of the piperidine ring introduces unique stereochemical and electronic properties that are crucial for its interaction with biological targets. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, drawing upon experimental data from closely related analogs and established principles of conformational analysis. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application in drug discovery and development.

Molecular Structure and Spectroscopic Data

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of N-phenylpiperidine, piperidine-2-carboxylic acid (pipecolic acid), and other substituted piperidines.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | 7.20 - 7.30 | m | |

| Phenyl-H (meta) | 7.00 - 7.10 | m | |

| Phenyl-H (para) | 6.80 - 6.90 | t | |

| H-2 | 3.90 - 4.10 | dd | J = ~9, ~4 |

| H-6 (eq) | 3.50 - 3.65 | dt | J = ~12, ~3 |

| H-6 (ax) | 3.00 - 3.15 | t | J = ~12 |

| H-3, H-4, H-5 | 1.60 - 2.00 | m | |

| COOH | 10.0 - 12.0 | br s |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 180 |

| Phenyl C (ipso) | 150 - 155 |

| Phenyl C (ortho) | 128 - 132 |

| Phenyl C (meta) | 120 - 125 |

| Phenyl C (para) | 115 - 120 |

| C-2 | 60 - 65 |

| C-6 | 50 - 55 |

| C-3 | 25 - 30 |

| C-4 | 24 - 28 |

| C-5 | 20 - 25 |

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2950 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N stretch | 1180 - 1220 | Medium |

Synthesis Pathway

A plausible synthetic route to this compound involves the N-arylation of a suitable piperidine-2-carboxylic acid derivative. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds and is well-suited for this transformation.

Conformational Analysis

The conformation of the piperidine ring and the relative orientation of the phenyl and carboxylic acid substituents are critical determinants of the molecule's overall shape and biological activity.

Piperidine Ring Conformation

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. This is consistent with crystallographic data of the related compound, phenyl piperidine-1-carboxylate, where the piperidine ring is in a chair conformation.[1]

Substituent Orientation

The orientation of the carboxylic acid group at the C-2 position (axial vs. equatorial) is a key conformational feature. Computational studies on 2-methyl-1-phenylpiperidine have shown that the presence of an N-phenyl group can favor the axial orientation of a C-2 substituent to a modest degree.[2] This preference is attributed to the minimization of steric interactions and the influence of electronic effects between the nitrogen lone pair and the phenyl ring's π-system.[2] Therefore, it is plausible that the 2-carboxylic acid group in this compound also exhibits a preference for the axial position.

Phenyl Ring Orientation

The dihedral angle between the phenyl ring and the mean plane of the piperidine ring is another important conformational parameter. In the crystal structure of phenyl piperidine-1-carboxylate, this dihedral angle is reported to be 49.55 (8)°.[1] This twisted conformation is a result of balancing the steric hindrance between the ortho-hydrogens of the phenyl ring and the equatorial hydrogens at C-2 and C-6 of the piperidine ring, with the electronic stabilization from the conjugation of the nitrogen lone pair with the phenyl ring.

Crystallographic Data of a Related Compound

While a crystal structure for this compound is not publicly available, the data for phenyl piperidine-1-carboxylate (C₁₂H₁₅NO₂) provides valuable insight into the expected molecular geometry.[1]

Table 4: Crystal Data and Structure Refinement for Phenyl piperidine-1-carboxylate [1]

| Parameter | Value |

| Empirical formula | C₁₂H₁₅NO₂ |

| Formula weight | 205.25 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 6.2091 (2) Åb = 7.6881 (3) Åc = 11.2838 (4) Åβ = 97.211 (2)° |

| Volume | 534.39 (3) ų |

| Z | 2 |

| Density (calculated) | 1.276 Mg/m³ |

| Absorption coefficient | 0.09 mm⁻¹ |

| F(000) | 220 |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.088 |

| R indices (all data) | R1 = 0.043, wR2 = 0.092 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and structural characterization of this compound.

Synthesis: Buchwald-Hartwig Amination

Materials:

-

Methyl pipecolinate

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

N-Arylation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve methyl pipecolinate (1.0 eq), bromobenzene (1.1 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq) in anhydrous toluene.

-

Add sodium tert-butoxide (1.4 eq) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (methyl 1-phenylpiperidine-2-carboxylate) by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of THF and water.

-

Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

-

Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Characterization: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate for the chemical shift range of the compound.

¹³C NMR Spectroscopy:

-

Spectrometer: Bruker Avance 100 MHz or equivalent.

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

Characterization: Single-Crystal X-ray Diffraction

Crystal Growth:

-

Dissolve the purified this compound in a minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) at room temperature or with gentle heating.

-

Filter the solution to remove any insoluble impurities.

-

Allow the solvent to evaporate slowly from the solution in a loosely covered vial in a vibration-free environment.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Process the diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., APEX2, SAINT).

-

Solve the crystal structure using direct methods (e.g., SHELXS).

-

Refine the structure by full-matrix least-squares on F² using appropriate software (e.g., SHELXL).

-

Locate hydrogen atoms in the difference Fourier map and refine them with appropriate constraints.

Workflow for Conformational Analysis

The comprehensive analysis of the molecular structure and conformation of this compound involves a multi-step process, from synthesis to detailed structural elucidation.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. While direct experimental data on its structure is limited, a robust understanding of its molecular and conformational properties can be achieved through the analysis of closely related compounds and computational studies. The piperidine ring is expected to adopt a chair conformation, with a potential preference for an axial orientation of the C-2 carboxylic acid group. The phenyl group is likely to be in a twisted orientation relative to the piperidine ring. The provided synthetic and analytical protocols offer a solid foundation for researchers to further investigate and utilize this important molecular scaffold in the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Phenylpiperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Phenylpiperidine-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its inferred physicochemical properties based on its structural components—a piperidine ring, a phenyl group, and a carboxylic acid. Furthermore, this guide furnishes detailed experimental protocols for determining its solubility and stability, in line with industry standards, to empower researchers in their drug development endeavors.

Physicochemical Properties

This compound is a heterocyclic compound featuring both a basic piperidine nitrogen and an acidic carboxylic acid group. This amphoteric nature, combined with the lipophilic phenyl substituent, dictates its solubility and stability profile.

| Property | Anticipated Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₅NO₂ | - |

| Molecular Weight | 205.25 g/mol | - |

| pKa | Acidic (pKa₁): ~2-4 | The carboxylic acid moiety is expected to have a pKa in this range, typical for carboxylic acids. |

| Basic (pKa₂): ~9-11 | The piperidine nitrogen is a secondary amine, which typically exhibits basicity in this range. | |

| Isoelectric Point (pI) | ~5.5-7.5 | The pI is the pH at which the molecule has a net zero charge, leading to minimal aqueous solubility. |

| LogP | 1.5 - 2.5 (Estimated) | The phenyl group and the piperidine ring contribute to its lipophilicity, suggesting moderate partitioning into octanol. |

Solubility Profile

The solubility of this compound is expected to be highly dependent on the pH of the medium due to its zwitterionic nature. At its isoelectric point, the compound will likely exhibit its lowest aqueous solubility.

Aqueous Solubility

In acidic solutions (pH < pKa₁), the carboxylic acid group will be protonated, and the piperidine nitrogen will be protonated, resulting in a net positive charge and enhanced aqueous solubility. Conversely, in basic solutions (pH > pKa₂), the carboxylic acid will be deprotonated, and the piperidine nitrogen will be in its free base form, leading to a net negative charge and increased solubility.

Solubility in Organic Solvents

Based on the structure, a qualitative solubility profile in common organic solvents can be anticipated.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | pH-dependent (low at pI), Moderate to High | Capable of hydrogen bonding with the carboxylic acid and piperidine nitrogen. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Good dipole-dipole interactions with the polar functional groups. |

| Non-Polar | Hexane, Toluene | Low to Very Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method to determine the equilibrium solubility of this compound.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, pH buffers, organic solvents)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

After equilibration, cease agitation and allow the vials to stand at the same temperature for at least 2 hours for the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any particulate matter.

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[1] These studies also help in developing stability-indicating analytical methods.[1]

Predicted Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible:

-

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opening products.[2]

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.[2]

-

Photodegradation: Exposure to light, particularly UV light, can initiate degradation, often through radical mechanisms.[2]

Experimental Protocol for Forced Degradation Studies

This protocol is a general guideline for subjecting this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH).[1]

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Purified water

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Methodology:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a specified temperature (e.g., 80°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep it at room temperature for a set time.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 105°C).

-

Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A dark control should be run in parallel.

For each condition, samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Forced Degradation Experimental Workflow.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method (SIAM). High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Key Considerations for Method Development

-

Column Chemistry: A C18 column is a common starting point for reversed-phase HPLC.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be carefully selected to ensure good peak shape and retention.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradation products.

-

Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Logical Flow for SIAM Development.

Conclusion

References

A Comprehensive Technical Review of 1-Phenylpiperidine-2-carboxylic Acid: Synthesis, Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperidine-2-carboxylic acid, a substituted derivative of the pipecolic acid scaffold, represents a molecule of significant interest in medicinal chemistry. Its structural motif is present in numerous biologically active compounds, suggesting a potential for diverse pharmacological applications. This technical guide provides a comprehensive review of the current research on this compound, covering its synthesis, known biological activities, and potential mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction